molecular formula C14H15ClO2 B13900594 6-(2-Chloroethyl)-2,3-dimethoxynaphthalene

6-(2-Chloroethyl)-2,3-dimethoxynaphthalene

Cat. No.: B13900594
M. Wt: 250.72 g/mol
InChI Key: WHDRYNCLEFUFIW-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)-2,3-dimethoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloroethyl group and two methoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroethyl)-2,3-dimethoxynaphthalene typically involves the reaction of 2,3-dimethoxynaphthalene with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroethyl)-2,3-dimethoxynaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include dihydro derivatives of the original compound.

Scientific Research Applications

6-(2-Chloroethyl)-2,3-dimethoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)-2,3-dimethoxynaphthalene involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent.

    2-Chloroethylamine hydrochloride: Used in the synthesis of pharmaceuticals.

    2-Chloroethyl methyl ether: Used as an alkylating agent in organic synthesis.

Uniqueness

6-(2-Chloroethyl)-2,3-dimethoxynaphthalene is unique due to the presence of both chloroethyl and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H15ClO2

Molecular Weight

250.72 g/mol

IUPAC Name

6-(2-chloroethyl)-2,3-dimethoxynaphthalene

InChI

InChI=1S/C14H15ClO2/c1-16-13-8-11-4-3-10(5-6-15)7-12(11)9-14(13)17-2/h3-4,7-9H,5-6H2,1-2H3

InChI Key

WHDRYNCLEFUFIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)CCCl)OC

Origin of Product

United States

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